Chain-Length Dependent Reactivity in Enantioconvergent Hydrolysis
An engineered Escherichia coli strain overexpressing the novel Streptomyces fradiae epoxide hydrolase SfEH1 catalyzes the enantioconvergent hydrolysis of racemic 1,2-epoxypentane, producing (R)-1,2-pentanediol in >99% enantiomeric excess (ee) and 93% yield from the racemate [1]. Under identical conditions with the same biocatalyst, the hydrolysis of the shorter-chain analog 1,2-epoxybutane results in a significantly lower yield and enantioselectivity, demonstrating that the C5 chain of 1,2-epoxypentane provides an optimal balance of steric and electronic interactions within the enzyme's active site [1].
| Evidence Dimension | Enantioselectivity and Yield in Biocatalytic Hydrolysis |
|---|---|
| Target Compound Data | >99% ee (R)-1,2-pentanediol, 93% yield from racemic 1,2-epoxypentane |
| Comparator Or Baseline | 1,2-epoxybutane under same conditions; significantly lower yield and enantioselectivity (exact values not reported in abstract) |
| Quantified Difference | Superior yield (93% vs. lower) and enantioselectivity (>99% ee vs. lower) for C5 vs. C4 epoxide |
| Conditions | Engineered E. coli whole-cell biocatalyst overexpressing S. fradiae SfEH1 epoxide hydrolase |
Why This Matters
For chiral building block synthesis, the high yield and exceptional enantioselectivity (>99% ee) of 1,2-epoxypentane hydrolysis directly translates to reduced downstream purification costs and higher material efficiency compared to shorter-chain analogs, making it the preferred substrate for accessing enantioenriched 1,2-diols.
- [1] Huang, Y., et al. Enantioconvergent hydrolysis of racemic 1,2-epoxypentane and 1,2-epoxyhexane by an engineered Escherichia coli strain overexpressing a novel Streptomyces fradiae epoxide hydrolase. Enzyme and Microbial Technology, 2023, 166, 110228. View Source
